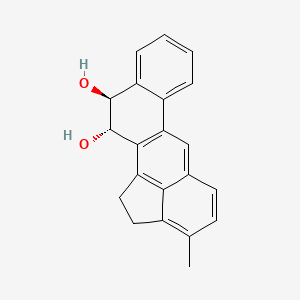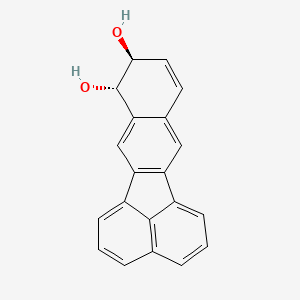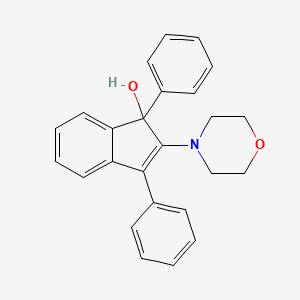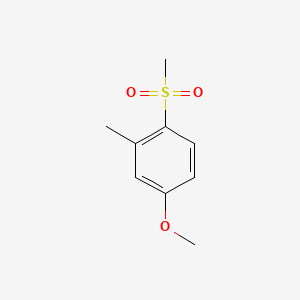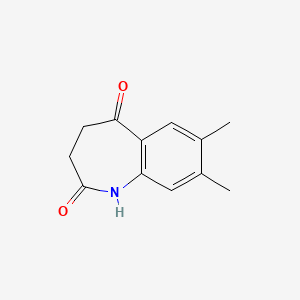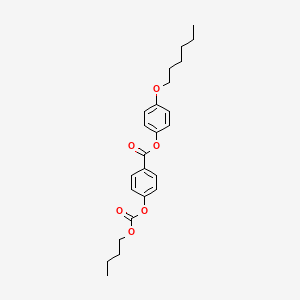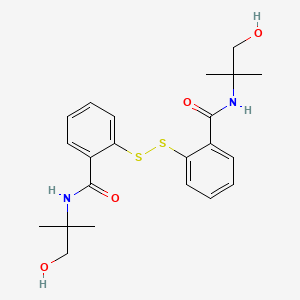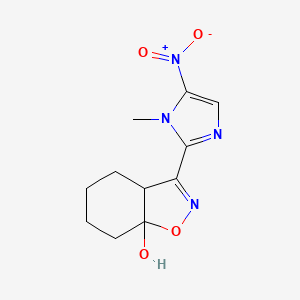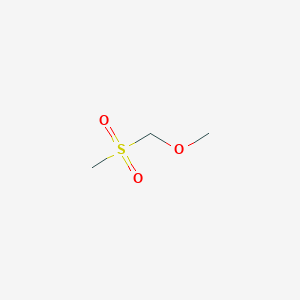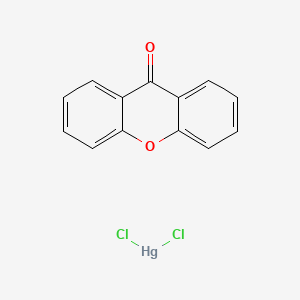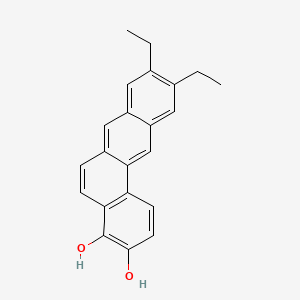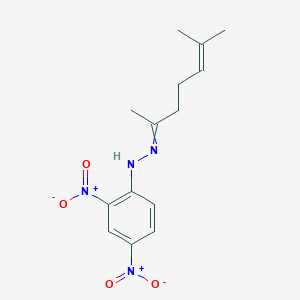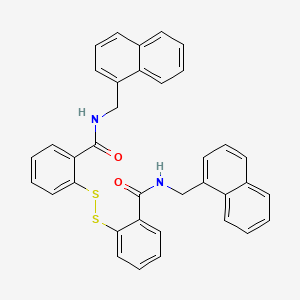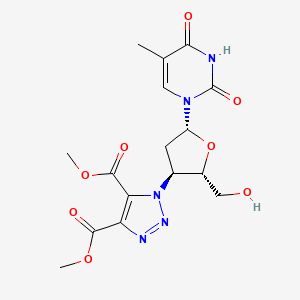
Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification with a 1,2,3-triazole ring and methoxycarbonyl groups introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl groups can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxycarbonyl groups yields carboxylic acids, while nucleophilic substitution on the triazole ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent, leveraging its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and as a component in diagnostic assays.
Mechanism of Action
The mechanism by which Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA synthesis and repair processes, leading to cell death or inhibition of viral replication. The triazole ring and methoxycarbonyl groups enhance its binding affinity and specificity for certain molecular targets, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): Another thymidine analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A cytosine analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and methoxycarbonyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in various research and therapeutic applications .
Properties
CAS No. |
127498-58-2 |
|---|---|
Molecular Formula |
C16H19N5O8 |
Molecular Weight |
409.35 g/mol |
IUPAC Name |
dimethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N5O8/c1-7-5-20(16(26)17-13(7)23)10-4-8(9(6-22)29-10)21-12(15(25)28-3)11(18-19-21)14(24)27-2/h5,8-10,22H,4,6H2,1-3H3,(H,17,23,26)/t8-,9+,10+/m0/s1 |
InChI Key |
VYGGOIDGEQLNIE-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


